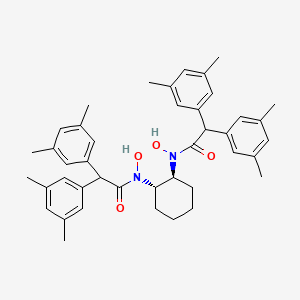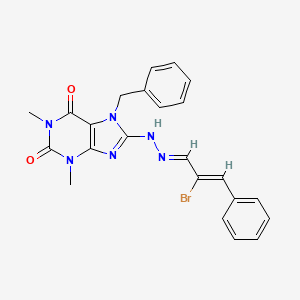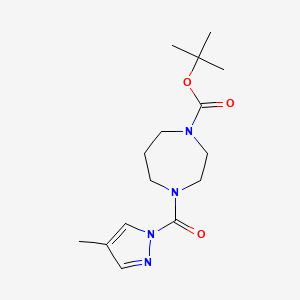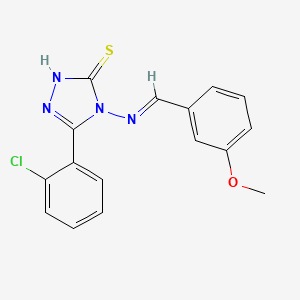
Stannic sulfate in sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(IV) sulfate - sulfuric acid solution, reagent, for the determination of nitrate according to DIN 38405-D9-3, suspension, is a specialized chemical compound used primarily in analytical chemistry. This compound is a suspension of tin(IV) sulfate in sulfuric acid and is specifically formulated for the determination of nitrate levels in various samples. The compound is known for its high purity and precise formulation, making it an essential reagent in environmental and industrial laboratories .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tin(IV) sulfate - sulfuric acid solution involves the dissolution of tin(IV) sulfate in concentrated sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of tin(IV) sulfate and the formation of a stable suspension. The reaction can be represented as follows:
Sn(SO4)2+H2SO4→Sn(SO4)2⋅H2SO4
The reaction is exothermic, and it is essential to maintain the temperature within a specific range to prevent decomposition or unwanted side reactions .
Industrial Production Methods
Industrial production of tin(IV) sulfate - sulfuric acid solution involves large-scale dissolution of tin(IV) sulfate in sulfuric acid using industrial reactors. The process is carefully monitored to ensure consistent quality and purity of the final product. The suspension is then packaged in suitable containers for distribution to laboratories and other end-users .
Chemical Reactions Analysis
Types of Reactions
Tin(IV) sulfate - sulfuric acid solution undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Tin(IV) sulfate can participate in redox reactions, where tin(IV) is reduced to tin(II) or metallic tin, and the sulfate ions can act as oxidizing agents.
Substitution Reactions: The sulfate ions in the compound can be substituted by other anions in solution, leading to the formation of different tin compounds.
Common Reagents and Conditions
Common reagents used in reactions with tin(IV) sulfate - sulfuric acid solution include potassium permanganate, hydrochloric acid, and other strong oxidizing or reducing agents. The reactions are typically carried out under acidic conditions to maintain the stability of the tin(IV) sulfate .
Major Products Formed
The major products formed from reactions involving tin(IV) sulfate - sulfuric acid solution include tin(II) sulfate, tin oxides, and various sulfate salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tin(IV) sulfate - sulfuric acid solution has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as a reagent for the determination of nitrate levels in environmental samples, following the DIN 38405-D9-3 standard.
Material Science: Tin(IV) sulfate is used in the synthesis of tin-based materials, such as tin oxides, which have applications in electronics and energy storage.
Environmental Science: It is used in studies related to corrosion and passivation behaviors of tin in different pH environments.
Mechanism of Action
The mechanism of action of tin(IV) sulfate - sulfuric acid solution involves the interaction of tin(IV) ions with nitrate ions in the sample. The tin(IV) ions act as oxidizing agents, facilitating the conversion of nitrate ions to nitrogen dioxide or other nitrogen oxides, which can then be quantified using various analytical techniques. The sulfuric acid provides the acidic medium necessary for the reaction to proceed efficiently .
Comparison with Similar Compounds
Similar Compounds
Tin(II) sulfate (SnSO4): A similar compound with tin in the +2 oxidation state, used in different applications such as electroplating and as a reducing agent.
Tin(IV) chloride (SnCl4): Another tin(IV) compound used as a precursor in the synthesis of other tin compounds and as a catalyst in organic reactions.
Tin(IV) oxide (SnO2): A widely used tin compound in the production of transparent conductive coatings and as a catalyst support.
Uniqueness
Tin(IV) sulfate - sulfuric acid solution is unique due to its specific formulation for nitrate determination according to the DIN 38405-D9-3 standard. Its high purity and precise composition make it an essential reagent in analytical chemistry, particularly for environmental monitoring and industrial quality control .
Properties
Molecular Formula |
H2O12S3Sn |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
sulfuric acid;tin(4+);disulfate |
InChI |
InChI=1S/3H2O4S.Sn/c3*1-5(2,3)4;/h3*(H2,1,2,3,4);/q;;;+4/p-4 |
InChI Key |
RAZPXVHCSOQXHL-UHFFFAOYSA-J |
Canonical SMILES |
OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12053789.png)





![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)






